6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC9560145
Molecular Formula: C17H25N7
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N7 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C17H25N7/c1-3-23-8-10-24(11-9-23)12-15-20-16(18)22-17(21-15)19-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22) |
| Standard InChI Key | ZEKMWGJPJWPLOV-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3C)N |
| Canonical SMILES | CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3C)N |
Introduction
6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a novel organic compound featuring a triazine core with a 2-methylphenyl group and a 4-ethylpiperazin-1-ylmethyl moiety. Its molecular formula and weight are not explicitly provided in reliable sources, but it is known to have a molecular weight of approximately 313.4 g/mol based on similar compounds. This compound is of interest due to its unique structure and potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. While specific methods are not detailed in available literature, common approaches for synthesizing triazine derivatives include condensation reactions and nucleophilic substitution reactions. These methods often require careful control of reaction conditions to achieve the desired product.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine. A comparison highlighting its uniqueness is as follows:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 6-Methyl-1-(2-methylphenyl)-1,3,5-triazine-2,4-diamine | Contains a methyl group on the triazine | Lacks piperazine moiety | |
| N-(2-Methylphenyl)-6-[4-(methylpiperazin)]triazine | Similar piperazine substitution | Different substituent pattern | |
| (R)-6-[4-(Ethylpiperazin)]triazines | Larger molecular weight due to additional groups | More complex structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume